molecular formula C10H12N8O4 B3268337 4'-c-Azidoadenosine CAS No. 478182-33-1

4'-c-Azidoadenosine

Cat. No.: B3268337
CAS No.: 478182-33-1
M. Wt: 308.25 g/mol
InChI Key: BRBOLMMFGHVQNH-MLTZYSBQSA-N
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Description

4'-C-Azidoadenosine (CAS 478182-33-1) is a synthetic nucleoside analog characterized by an azido group at the 4' position of the ribose ring. This modification places it in a class of 4'-substituted nucleosides that have shown significant promise in antiviral research, particularly as a precursor for more potent therapeutic compounds. While the parent nucleoside may exhibit limited activity, it serves as a crucial scaffold for advanced prodrug technologies. For example, applying phosphoramidate (ProTide) technology to this compound has been demonstrated to convert the inactive nucleoside into a compound with submicromolar activity against the Hepatitis C virus (HCV) in replicon assays . This ProTide approach bypasses the rate-limiting initial phosphorylation step, enabling efficient intracellular delivery of the bioactive nucleotide and highlighting the value of this compound as a versatile intermediate in medicinal chemistry . The 4'-azido modification is a key structural feature being explored in nucleotide analogs for antiviral therapies, as seen in related compounds that act as substrates for viral polymerases and can inhibit viral replication . Researchers utilize this compound in developing novel nucleoside-based inhibitors and bioconjugations, leveraging its azide group for "click chemistry" applications to create hybrid molecules for various pharmacological investigations . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-azido-2-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(3-15-4)9-5(20)6(21)10(1-19,22-9)16-17-12/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)/t5-,6+,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBOLMMFGHVQNH-MLTZYSBQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)N=[N+]=[N-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(CO)N=[N+]=[N-])O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-c-Azidoadenosine typically involves the introduction of the azido group at the 4’ position of the ribose sugar. One common method includes the use of azide-modified nucleosides linked to controlled pore glass as starting materials. These nucleosides can be synthesized using phosphoramidite chemistry, which is compatible with various nucleosides . The reaction conditions often involve the use of triphenylphosphine and carbon tetrabromide as halogenating agents, followed by azidation .

Industrial Production Methods: Industrial production of 4’-c-Azidoadenosine may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, ensuring that the azido group is introduced efficiently without degradation. The use of solid-phase synthesis techniques can also be employed to facilitate the production of oligonucleotides containing 4’-c-Azidoadenosine .

Chemical Reactions Analysis

Types of Reactions: 4’-c-Azidoadenosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

RNA Modification and Bioconjugation

Chemical Properties and Synthesis
4'-c-Azidoadenosine serves as a crucial building block for the synthesis of azido-modified RNA. The azido group facilitates bioorthogonal reactions, particularly the azide-alkyne cycloaddition (AAC), which is a powerful tool for labeling and modifying RNA molecules in living cells. The ability to incorporate this modification into RNA allows researchers to track RNA dynamics and interactions in real-time using fluorescence microscopy techniques .

Case Study: RNA Interference (RNAi)
Research has demonstrated that this compound can enhance the stability and efficacy of small interfering RNA (siRNA). Modified siRNAs incorporating azido groups showed improved nuclease resistance and reduced immune activation, making them more effective as therapeutic agents . In one study, siRNAs modified with 2'-azido groups exhibited comparable gene silencing activity to unmodified controls while offering enhanced pharmacokinetic properties .

Drug Development and Delivery Systems

Prodrug Strategies
The azido modification can be utilized in prodrug strategies to improve drug delivery systems. For instance, this compound can be phosphorylated intracellularly to yield active metabolites that exert therapeutic effects against viral infections or cancer. Its incorporation into nucleoside analogs has shown promise in enhancing the bioavailability of these compounds .

Case Study: Antiviral Applications
In studies focusing on antiviral therapies, this compound has been explored as a potential candidate for treating viral infections such as HIV. The azido modification allows for selective phosphorylation by cellular kinases, leading to the production of active antiviral agents that can inhibit viral replication effectively .

Chemical Biology Applications

Bioorthogonal Chemistry
The unique reactivity of the azido group allows for its use in bioorthogonal labeling techniques. Researchers have employed this compound in click chemistry applications to attach various probes or labels to RNA molecules without interfering with their biological function. This capability is particularly valuable for studying RNA localization, interaction with proteins, and cellular uptake mechanisms .

Case Study: Cellular Uptake Studies
In experimental setups involving HeLa cells, researchers successfully demonstrated the cellular uptake of this compound through metabolic labeling techniques. The incorporation of this modified nucleoside into RNA was visualized using fluorescence microscopy, confirming its utility in studying RNA dynamics within living cells .

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications reveals several promising avenues for future research:

  • Improved Delivery Mechanisms : Investigating the potential of this compound in developing advanced delivery systems for nucleic acid-based therapeutics.
  • Photoreactivity Studies : Exploring the photochemical properties of azido-modified nucleotides for potential crosslinking applications with proteins or other biomolecules.
  • Therapeutic Efficacy : Conducting systematic studies on the therapeutic potential of this compound-based compounds against various diseases, including cancer and viral infections.

Comparison with Similar Compounds

Key Structural Features

The 4'-azido substitution in 4'-c-Azidoadenosine differentiates it from other adenosine derivatives. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight Key Applications
This compound 4'-azido C₁₀H₁₂N₈O₄ 308.25 Click chemistry, prodrug design
Adenosine None (natural) C₁₀H₁₃N₅O₄ 267.24 Signaling, energy transfer (ATP)
Cordycepin 3'-deoxy C₁₀H₁₃N₅O₃ 251.24 Anticancer, antiviral
Cladribine 2-chloro-2'-deoxy C₁₀H₁₂ClN₅O₃ 285.69 Leukemia therapy

Notes:

  • The azido group in this compound enhances its utility in bioorthogonal reactions, unlike adenosine or cordycepin, which lack such reactive handles .
  • Compared to cladribine’s chloro substitution (which improves metabolic stability), the azido group may reduce membrane permeability due to polarity, as seen in other azido-modified nucleosides .

Pharmacokinetic and Stability Data

Limited studies exist on this compound’s pharmacokinetics. However, insights can be extrapolated from related analogs:

  • Metabolic Stability: Azido groups often hinder enzymatic degradation compared to hydroxyl or amino groups. For example, 5'-azido-modified nucleosides exhibit prolonged half-lives in plasma .
  • Blood-Brain Barrier (BBB) Penetration : Polar substituents like azido groups typically reduce BBB permeability. This contrasts with lipophilic analogs like cladribine, which achieve therapeutic CNS concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-c-Azidoadenosine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleoside modification via azide substitution at the 4' carbon. Key variables include temperature (20–60°C), solvent polarity (e.g., DMF vs. acetonitrile), and catalysts (e.g., Lewis acids). Yield optimization requires iterative testing of stoichiometric ratios and reaction times, with purity assessed via HPLC (≥95% threshold). Researchers should document deviations from protocols and use controlled experiments to isolate variable effects .
  • Data Example :

SolventTemperature (°C)CatalystYield (%)Purity (%)
DMF40ZnCl₂6892
Acetone25None4585

Q. What spectroscopic techniques are prioritized for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using chemical shift ranges (e.g., azide group at ~210 ppm in ¹³C NMR).
  • IR Spectroscopy : Confirm azide stretch at 2100–2200 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.
    Cross-referencing with computational simulations (e.g., DFT) improves accuracy .

Q. How should researchers design initial biological assays to evaluate this compound’s enzymatic inhibition?

  • Methodological Answer : Use in vitro kinase or polymerase assays with controlled variables:

  • Positive/Negative Controls : Include adenosine analogues (e.g., 3'-deoxyadenosine).
  • Dose-Response Curves : Test 0.1–100 µM concentrations.
  • Replicates : Triplicate runs to assess reproducibility.
    Data analysis should employ ANOVA to compare inhibition rates, with p <0.05 as significance threshold .

Advanced Research Questions

Q. How can contradictory results in this compound’s cellular uptake efficiency be systematically resolved?

  • Methodological Answer :

Systematic Review : Aggregate studies using PRISMA guidelines to identify methodological disparities (e.g., cell lines, uptake assays) .

Meta-Analysis : Normalize data using standardized uptake metrics (e.g., pmol/mg protein).

Experimental Replication : Control variables like incubation time and transporter expression levels.
Discrepancies often arise from cell-type-specific transporter activity or assay detection limits .

Q. What computational strategies are effective for modeling this compound’s binding dynamics with RNA polymerases?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100+ ns.
  • Docking Studies (AutoDock Vina) : Screen binding affinities across active site conformations.
  • Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions.
    Validate predictions with mutagenesis studies targeting predicted binding residues .

Q. How can researchers optimize this compound derivatives for enhanced metabolic stability without compromising activity?

  • Methodological Answer :

Structure-Activity Relationship (SAR) : Modify the ribose moiety (e.g., 2'-fluoro substitution).

Metabolic Profiling : Use hepatocyte assays to identify degradation pathways (e.g., CYP450 oxidation).

Pharmacokinetic Modeling : Predict half-life improvements via ClogP and polar surface area adjustments.
Balance steric effects and solubility using QSAR models .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound’s novel applications?

  • Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:

  • Population : Target enzymes (e.g., viral polymerases).
  • Intervention : this compound dosing.
  • Comparison : Existing nucleoside inhibitors.
  • Outcome : IC₅₀ reduction or selectivity index.
    Pilot studies should prioritize high-impact, underexplored targets (e.g., RNA viruses) .

Data Contradiction & Validation

Q. What steps validate the reproducibility of this compound’s reported antiviral activity?

  • Methodological Answer :

  • Blinded Experiments : Minimize observer bias in activity assays.
  • Cross-Lab Collaboration : Replicate studies in independent facilities.
  • Open Data Sharing : Publish raw datasets (e.g., dose-response curves) in repositories like Zenodo.
    Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicated data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-c-Azidoadenosine
Reactant of Route 2
4'-c-Azidoadenosine

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